N-[4-(benzyloxy)phenyl]-4-bromobenzamide
Description
N-[4-(Benzyloxy)phenyl]-4-bromobenzamide is a brominated benzamide derivative characterized by a benzyloxy-substituted phenyl group attached to the amide nitrogen. For example, compounds such as N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) and N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) share the 4-(benzyloxy)phenyl backbone, suggesting that the target compound likely follows similar synthetic pathways and structural motifs .
Such compounds are often synthesized via condensation reactions between substituted anilines and acid chlorides under catalytic conditions, as seen in related studies .
Properties
IUPAC Name |
4-bromo-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c21-17-8-6-16(7-9-17)20(23)22-18-10-12-19(13-11-18)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNOLQNRSPVSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259764 | |
| Record name | 4-Bromo-N-[4-(phenylmethoxy)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349396-02-7 | |
| Record name | 4-Bromo-N-[4-(phenylmethoxy)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349396-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[4-(phenylmethoxy)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of 4-benzyloxyphenylamine: This intermediate can be synthesized by reacting 4-benzyloxyphenol with ammonia or an amine under suitable conditions.
Bromination: The 4-benzyloxyphenylamine is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Amidation: The final step involves the reaction of the brominated intermediate with benzoyl chloride or a similar reagent to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-Inflammatory Properties
Research indicates that N-benzyl-4-bromobenzamide (NBBA), a derivative closely related to N-[4-(benzyloxy)phenyl]-4-bromobenzamide, exhibits significant anti-inflammatory effects. A study demonstrated that NBBA effectively inhibited the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts induced by lipopolysaccharide (LPS). The compound was shown to reduce inflammatory markers significantly, suggesting its potential use in treating inflammatory conditions such as arthritis .
1.2 Cardiovascular Applications
Benzamide compounds, including this compound, have been investigated for their cardiovascular effects. They have demonstrated smooth muscle relaxation and hypotensive actions similar to conventional calcium antagonists. These compounds are being explored as potential therapeutic agents for hypertension and circulatory disorders due to their ability to improve renal and peripheral circulation .
1.3 Antiasthmatic Effects
The compound has also shown promise as an antiasthmatic agent. Studies have reported its efficacy in inhibiting bronchoconstriction induced by histamine in experimental models. By acting on smooth muscle relaxation pathways, it may provide a novel approach to asthma treatment .
Mechanistic Insights
2.1 Inhibition of Key Pathways
The anti-inflammatory mechanism of this compound involves the inhibition of key transcription factors such as NF-κB and NFATc1, along with various protein kinases like p38 MAPK, ERK, and JNK. This multifaceted action contributes to its effectiveness against inflammation and suggests a broad therapeutic potential .
2.2 Drug Development Potential
Given its diverse biological activities, this compound is being considered for inclusion in drug development pipelines targeting inflammatory diseases, cardiovascular conditions, and respiratory disorders. The ability to modify its structure may enhance its pharmacological profiles further.
Data Tables
| Application | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Anti-Inflammatory | Inhibition of IL-6 and PGE2 production | Treatment of arthritis and other inflammatory conditions |
| Cardiovascular | Smooth muscle relaxation; hypotensive action | Management of hypertension and circulatory disorders |
| Antiasthmatic | Inhibition of bronchoconstriction | Treatment of asthma |
Case Studies
Case Study 1: Anti-Inflammatory Activity
A study conducted on human gingival fibroblasts demonstrated that treatment with NBBA resulted in a statistically significant reduction in IL-6 and PGE2 levels when compared to control groups receiving LPS alone. The findings suggest that benzamide derivatives could be developed into effective anti-inflammatory agents .
Case Study 2: Cardiovascular Effects
In animal models, compounds similar to this compound exhibited potent vasodilatory effects, leading to decreased blood pressure and improved blood flow in peripheral tissues. These results support the hypothesis that such compounds could serve as viable alternatives or adjuncts to current antihypertensive therapies .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the bromine atom may participate in halogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Reaction Conditions for Benzamide Derivatives
Key Findings:
- Ultrasonic irradiation significantly reduces reaction time (12 vs. 24–36 hours) and improves yields (78–88% vs. 65–75%) compared to conventional refluxing .
- Triethylamine is a preferred catalyst for amide bond formation across multiple studies, likely due to its efficacy in neutralizing HCl byproducts .
Physicochemical and Spectral Properties
Table 2: Spectral Data for Selected Analogs
Insights:
Biological Activity
N-[4-(benzyloxy)phenyl]-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes available research findings on its biological activity, including case studies and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique structural components, which include:
- A benzyloxy group that enhances lipophilicity.
- A bromobenzamide moiety that may contribute to its biological activity.
The compound's molecular formula is CHBrNO with a molecular weight of approximately 305.18 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of tubulin polymerization : This action is crucial for disrupting cancer cell proliferation. For instance, related compounds have shown dose-dependent inhibition of tubulin polymerization, which correlates with their anti-cancer efficacy .
- MAO-B inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is significant for neuroprotective effects against Parkinson's disease .
Anti-Cancer Properties
A study focused on related compounds indicated that they possess potent anti-proliferative activity against various cancer cell lines. The following table summarizes the IC values (the concentration required to inhibit cell growth by 50%) for different cell lines:
| Cell Line | IC (µM) |
|---|---|
| SKBR-3 | 0.001 - 0.004 |
| MDA-MB-468 | 0.008 - 1.010 |
| MCF-7 | 0.1 - 48.1 |
| MDA-MB-231 | 0.1 - 186.0 |
These results suggest that this compound and its analogs have a promising potential in targeting aggressive breast cancer cells .
Case Studies
In vivo studies have demonstrated the efficacy of similar compounds in reducing tumor growth in animal models. For example, the administration of related benzyloxy derivatives has resulted in significant tumor size reduction and improved survival rates in rodent models of breast cancer .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of compounds with similar structures to this compound. Specifically, derivatives have shown:
- MAO-B inhibitory activity : Compounds demonstrated competitive inhibition with IC values as low as 0.062 µM, indicating strong potential for treating neurodegenerative disorders like Parkinson's disease .
- Antioxidant effects : Some derivatives exhibited significant antioxidant activity, which is beneficial in protecting neuronal cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
